molecular formula C13H18N2O4 B5846678 3,4-dimethoxy-N-4-morpholinylbenzamide

3,4-dimethoxy-N-4-morpholinylbenzamide

Cat. No.: B5846678
M. Wt: 266.29 g/mol
InChI Key: FRUCJDAQUSZGFU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-4-morpholinylbenzamide is a benzamide derivative featuring a morpholine moiety and methoxy substituents on the aromatic ring. This compound is structurally characterized by a benzamide core substituted with two methoxy groups at the 3- and 4-positions and a morpholinyl group attached via the amide nitrogen. The morpholine ring is known to enhance solubility and bioavailability, while methoxy groups may influence electronic and steric properties, affecting target binding .

Properties

IUPAC Name

3,4-dimethoxy-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)13(16)14-15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCJDAQUSZGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-4-morpholinylbenzamide with related compounds based on structural motifs, synthetic pathways, and physicochemical properties derived from the evidence.

Structural Analogues from Patent and Journal Data

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound (Target Compound) Benzamide 3,4-dimethoxy; N-morpholinyl Not reported Not reported Hypothesized solubility enhancement N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-sulfonamide Fluorophenyl, chromen-4-one, methylbenzenesulfonamide 589.1 175–178 Kinase inhibition; solid-state stability
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Benzamide-triazine-urea Dimorpholino-triazine; urea linker Not reported Not reported Protein-protein interaction inhibition; 50% synthetic yield
Analysis of Structural and Functional Differences

Core Scaffold Variations: The target compound employs a benzamide scaffold, whereas analogues like the pyrazolopyrimidine-sulfonamide in incorporate fused heterocyclic systems (pyrazolo[3,4-d]pyrimidine) linked to chromen-4-one. These modifications are associated with enhanced kinase-binding affinity due to planar aromatic systems. The triazine-urea-benzamide derivative in introduces a dimorpholino-triazine group, which may improve solubility and enable multivalent target engagement.

Morpholine vs. Other Amines: Morpholine’s oxygen atom contributes to hydrogen-bonding capacity, contrasting with the dimethylaminoethyl group in , which prioritizes basicity and membrane permeability.

Synthetic Complexity: The target compound’s synthesis likely involves amide coupling between 3,4-dimethoxybenzoic acid and 4-aminomorpholine, a straightforward route compared to the multi-step procedures for analogues (e.g., Suzuki-Miyaura cross-coupling in or urea-triazine assembly in ).

Physicochemical Properties: Melting Points: Fluorinated derivatives (e.g., , MP 175–178°C) exhibit higher melting points than non-fluorinated benzamides, likely due to increased crystallinity from halogen interactions. Yield and Purity: The triazine-urea compound in was isolated in 50% yield as a white solid, suggesting moderate synthetic efficiency, whereas the target compound’s yield remains unreported.

Research Implications and Limitations

  • Data Gaps : Specific data on solubility, logP, and target binding for this compound are absent in the provided evidence. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

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